![molecular formula C7H12O3 B2501372 6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane CAS No. 111722-48-6](/img/structure/B2501372.png)
6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane is a spirocyclic compound, which is a type of bicyclic organic compound that includes a spiro connection of two rings through a single atom. The compound mentioned is characterized by its spirocyclic structure, which includes oxygen atoms and methyl groups as substituents. Although the provided papers do not directly discuss 6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane, they do provide insights into related spirocyclic compounds and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related spirocyclic compounds often involves the interaction of various reagents and the formation of intermediate products that can undergo further transformations. For instance, the synthesis of 6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile involves the interaction of tetracyanoethylene with 2-bromo-5,5-dimethyl-1,3-cyclohexanedione . This suggests that similar methods could potentially be applied to synthesize the trioxaspiro compound by selecting appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of spirocyclic compounds can be complex, with multiple stable conformations possible. For example, 6,6-dimethyl-1-oxa-spiro[2.5]octane has been studied using microwave spectroscopy and molecular mechanics calculations, revealing the presence of two stable conformational isomers with a chair cyclohexane ring . This indicates that 6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane may also exhibit conformational isomerism, and its detailed structure could be elucidated using similar experimental and theoretical approaches.
Chemical Reactions Analysis
Spirocyclic compounds can participate in various chemical reactions, leading to the formation of heterocyclic compounds and other derivatives. For instance, 6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile reacts with alcohols and ketoximes to form dihydrofurans and with triarylphosphines to form tetrahydro-4H-chromene derivatives . These reactions demonstrate the reactivity of spirocyclic compounds and suggest that 6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane could also be a precursor to various heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure and substituents. The electrochemical behavior of related compounds, such as 5,7-di-tert-butylspiro[2.5]octa-4,7-dien-6-one derivatives, has been studied, showing that reduction leads to cyclopropane ring-opened products . This provides insight into the potential reactivity of 6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane under electrochemical conditions. Additionally, the influence of disubstitution on the cyclohexane ring, as discussed in the context of 6,6-dimethyl-1-oxa-spiro[2.5]octane , could be relevant to understanding the properties of the trioxaspiro compound.
Scientific Research Applications
Conformational Studies
The molecular structure of 6,6-dimethyl-1-oxa-spiro[2.5]octane, a variant of 6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane, has been studied in the gas phase through microwave spectroscopy and molecular mechanics calculations. This research revealed two stable conformational isomers and provided insights into the structural parameters and deformations of the cyclohexane ring in these compounds (Boulebnane, Roussy, & Iratçabal, 1987).
Reaction with Schiff Bases
A study on the cycloaddition reaction of Schiff bases with ketenes generated from 1,5,7-trioxaspiro[2.5]octane derivatives, including 6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane, produced spiro compounds. This work is significant in the field of organic synthesis and the development of novel compounds (Tsuno, Kondo, & Sugiyama, 2006).
Electrochemical Properties
Research involving the direct and indirect electrochemistry of derivatives of 6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane has been conducted. This study focused on understanding the reduction processes and the behavior of radical anions, providing valuable insights into the electrochemical properties of these compounds (Phillips et al., 1998).
Polymorphism Studies
A spirobicyclic dione related to 6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane displayed concomitant polymorphism, demonstrating the flexible nature of hydrogen bonding in these molecules. This study is significant for understanding polymorphic structures in spirobicyclic compounds (Kumar et al., 2004).
Corrosion Inhibition
Spirocyclopropane derivatives, including those related to 6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane, have been studied for their potential as corrosion inhibitors in acidic media. This research contributes to the development of environmentally friendly corrosion inhibitors (Chafiq et al., 2020).
Safety And Hazards
The safety information for 6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane includes several hazard statements: H226, H315, H317, H319, H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P272, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P333+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 . Please refer to the MSDS for more detailed safety information .
properties
IUPAC Name |
6,6-dimethyl-1,5,7-trioxaspiro[2.5]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-6(2)8-3-7(4-9-6)5-10-7/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQBODCCEIZOAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CO1)CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

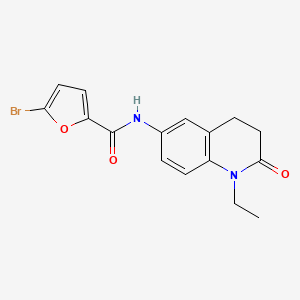
![3-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2501290.png)
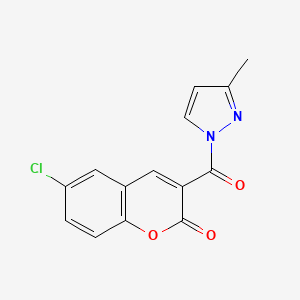
![3-(3,4-dimethoxyphenyl)-2-((3-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2501294.png)
![8-(4-fluorophenyl)-N-(2-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2501295.png)
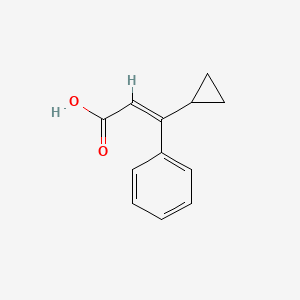
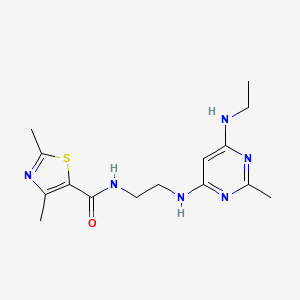
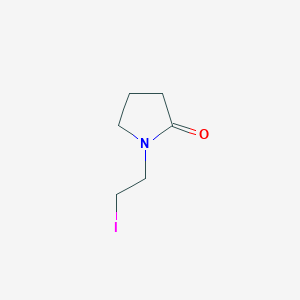
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2501300.png)
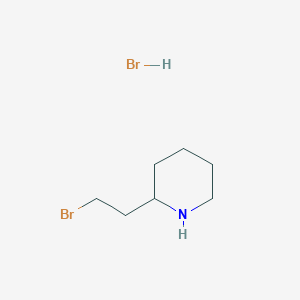
![N-(3,4-dimethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2501303.png)
![N-Methyl-N-[(4-methylthieno[3,2-b]pyrrol-5-yl)methyl]prop-2-enamide](/img/structure/B2501305.png)
![3-[(E)-but-2-enyl]-9-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2501309.png)
![Tert-butyl (8R)-8-amino-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2501311.png)